2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide
Description
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide features a pyridazinone core substituted with a cyclopropyl group and an acetamide side chain linked to a 1H-indol-3-ylmethyl moiety.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-indol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(11-22-18(24)8-7-15(21-22)12-5-6-12)20-10-13-9-19-16-4-2-1-3-14(13)16/h1-4,7-9,12,19H,5-6,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXYQPZRKAWKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the indole moiety: This is usually done via a condensation reaction between the indole derivative and the acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The target compound’s primary distinction lies in its 1H-indol-3-ylmethyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Indole vs. The isopropoxy group in BK82653 may improve solubility but reduce steric bulk .
- Sulfur and Fluorine Substituents (BK79348, BK79357): The methylsulfanyl group in BK79348 increases lipophilicity, which could enhance membrane permeability but also oxidative metabolic susceptibility. The difluorophenyl group in BK79357 likely improves metabolic stability and target affinity via halogen bonding .
Table 2: Activity Comparison of Indolin-3-ylidene Acetamides
| Substituent (Indolin-3-ylidene) | Acetamide Nitrogen Group | Activity Value |
|---|---|---|
| 5-Fluoro | Pyridin-4-yl | 5.797 |
| 5-Amino | Quinolin-6-yl | 5.58 |
| 5-Methyl | Quinolin-6-yl | 5.408 |
Key Insights:
- Electron-Withdrawing Groups (e.g., Fluoro): The 5-fluoro substituent correlates with higher activity (5.797), suggesting enhanced target engagement.
- Quinoline vs. Pyridine: Quinoline’s extended aromatic system (vs. pyridine) may reduce activity (5.58 vs. 5.797), possibly due to steric hindrance or solubility limitations.
For the target compound, the cyclopropyl-pyridazinone core may confer rigidity, while the indole substituent could mimic tryptophan-derived biomolecules, positioning it as a candidate for neurodegenerative or oncological targets.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclopropyl group, a pyridazinone moiety, and an indole derivative, which may contribute to its pharmacological properties.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.3923 g/mol
- CAS Number : 2034388-32-2
Biological Activity
Preliminary research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound may enhance its interaction with biological targets involved in tumor growth.
- Anticonvulsant Properties : The presence of the pyridazine and indole moieties suggests potential anticonvulsant effects, as seen in related compounds that have demonstrated efficacy in seizure models.
- CNS Activity : Compounds with similar structural characteristics often interact with central nervous system pathways, indicating potential for neuropharmacological applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure:
| Structural Feature | Potential Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and may improve blood-brain barrier penetration |
| Pyridazinone Moiety | Associated with antitumor and anticonvulsant activities |
| Indole Derivative | Known for various biological activities including antidepressant effects |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar compounds:
- Antitumor Studies : A study on pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could yield even more potent agents.
- Neuropharmacological Research : Compounds featuring indole structures have been linked to modulation of serotonin receptors, which are critical in managing mood disorders and epilepsy .
- In Vivo Studies : Animal models have shown that derivatives of pyridazine can effectively reduce seizure frequency in induced models, indicating potential for anticonvulsant development .
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects to evaluate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
